4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid, also known as FVTQ, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. FVTQ has shown promising results in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid is a potent inhibitor of DPP-4, an enzyme that degrades the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. By inhibiting DPP-4, this compound increases the levels of GLP-1, leading to improved glucose control.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood glucose levels and improves lipid metabolism. This compound has been shown to have minimal toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its minimal toxicity. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
For research on 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid include investigating its potential use in combination with other anti-diabetic drugs, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential use in other metabolic disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its potency as a DPP-4 inhibitor and its minimal toxicity make it an attractive candidate for further research. However, further studies are needed to determine its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 2-fluorophenol with 3-bromotetrahydrofuran, followed by the reaction with piperidine-4-carboxylic acid and the subsequent removal of the protecting group. The final product is obtained after purification through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been investigated for its potential use in the treatment of obesity and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
4-(2-fluorophenoxy)-1-(oxolane-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5/c18-13-3-1-2-4-14(13)24-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-23-11-12/h1-4,12H,5-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDMBLHSPTALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.